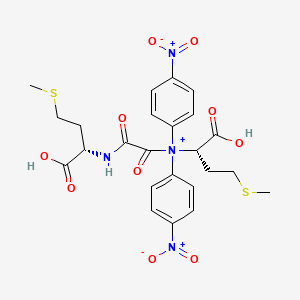

Oxalyl-(met-onp)2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

87498-79-1 |

|---|---|

Molecular Formula |

C24H27N4O10S2+ |

Molecular Weight |

595.6 g/mol |

IUPAC Name |

[(1S)-1-carboxy-3-methylsulfanylpropyl]-[2-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-2-oxoacetyl]-bis(4-nitrophenyl)azanium |

InChI |

InChI=1S/C24H26N4O10S2/c1-39-13-11-19(23(31)32)25-21(29)22(30)28(20(24(33)34)12-14-40-2,17-7-3-15(4-8-17)26(35)36)18-9-5-16(6-10-18)27(37)38/h3-10,19-20H,11-14H2,1-2H3,(H2-,25,29,31,32,33,34)/p+1/t19-,20-/m0/s1 |

InChI Key |

HRPGSTCMTIAKAR-PMACEKPBSA-O |

SMILES |

CSCCC(C(=O)O)NC(=O)C(=O)[N+](C1=CC=C(C=C1)[N+](=O)[O-])(C2=CC=C(C=C2)[N+](=O)[O-])C(CCSC)C(=O)O |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)C(=O)[N+](C1=CC=C(C=C1)[N+](=O)[O-])(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CCSC)C(=O)O |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(=O)[N+](C1=CC=C(C=C1)[N+](=O)[O-])(C2=CC=C(C=C2)[N+](=O)[O-])C(CCSC)C(=O)O |

Synonyms |

oxalyl-(Met-ONP)2 oxalylbis(methionyl-4-nitrophenyl ester) |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Oxalyl Met Onp 2

Preparation of L-Methionine p-Nitrophenyl Ester

The initial step involves the formation of the L-methionine p-nitrophenyl ester. This activated ester serves as a crucial intermediate, presenting a free amino group for subsequent reaction with oxalyl chloride.

Methodology: The preparation typically involves the esterification of the carboxyl group of L-methionine with p-nitrophenol. To prevent undesired side reactions and racemization, the amino group of L-methionine is usually protected prior to esterification (e.g., with a Boc or Fmoc group).

Amino Protection: L-Methionine is reacted with a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection) to yield N-protected L-methionine.

Esterification: The N-protected L-methionine is then coupled with p-nitrophenol (4-nitrophenol) fishersci.nowikipedia.org using a carbodiimide-based coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or N-hydroxysuccinimide (NHS) nih.govnuph.edu.ua. This reaction facilitates the formation of the activated p-nitrophenyl ester.

Deprotection: Following esterification, the N-protecting group is selectively removed to liberate the free amino group of L-methionine p-nitrophenyl ester, making it ready for the next reaction. For instance, Boc protection can be removed using trifluoroacetic acid, while Fmoc protection is typically removed with a mild base like piperidine.

Table 1: Key Reagents and Intermediates for L-Methionine p-Nitrophenyl Ester Synthesis

| Compound Name | Role in Synthesis | PubChem CID |

| L-Methionine | Starting amino acid | 6137 dsmz.deuni.lu |

| p-Nitrophenol (4-Nitrophenol) | Reactant for activated ester formation | 980 fishersci.nowikipedia.org |

| N-Protecting Group Reagent | Protects amino group (e.g., Boc2O, Fmoc-Cl) | N/A |

| Coupling Agent | Facilitates ester bond formation (e.g., DCC, DIC) | N/A |

| Catalyst (e.g., DMAP, NHS) | Enhances reaction rate and yield | N/A |

Reaction with Oxalyl Chloride

The final step involves the reaction of two equivalents of L-methionine p-nitrophenyl ester with one equivalent of oxalyl chloride nih.govnih.gov. Oxalyl chloride is a highly reactive diacid chloride known for its ability to form amides when reacted with amines acs.org.

Methodology: The reaction is typically carried out under anhydrous conditions in an inert solvent (e.g., dichloromethane, tetrahydrofuran, or 1,2-dichloroethane) organic-chemistry.orgresearchgate.net. A base, such as triethylamine (B128534) or pyridine, is used to neutralize the hydrochloric acid generated during the reaction, which is crucial for driving the reaction to completion and preventing protonation of the amino groups.

Stoichiometry: Two molar equivalents of L-methionine p-nitrophenyl ester are reacted with one molar equivalent of oxalyl chloride.

Reaction Conditions: The reaction is usually performed at low temperatures (e.g., 0°C or room temperature) to control reactivity and minimize side reactions. The mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or other analytical techniques.

Product Formation: The amino groups of the two L-methionine p-nitrophenyl ester molecules nucleophilically attack the carbonyl carbons of oxalyl chloride, leading to the formation of two amide bonds and the release of two equivalents of hydrogen chloride.

Table 2: Key Reagents for N,N'-Oxalylbis(L-Methionine p-Nitrophenyl Ester) Synthesis

| Compound Name | Role in Synthesis | PubChem CID |

| L-Methionine p-Nitrophenyl Ester | Key intermediate with free amino group | N/A |

| Oxalyl chloride | Bifunctional acylating agent | 65578 nih.govnih.gov |

| Base (e.g., Triethylamine, Pyridine) | Acid scavenger to neutralize HCl by-product | N/A |

| Solvent (e.g., DCM, THF) | Reaction medium | N/A |

Isolation and Purification Techniques for Oxalyl Met Onp 2

Given the likely solid nature of N,N'-oxalylbis(L-methionine p-nitrophenyl ester), standard purification techniques for organic compounds would be employed. The gaseous byproducts formed during the reaction with oxalyl chloride (CO, CO2, HCl) often simplify the initial isolation process chemicalbook.com.

Common Techniques:

Quenching and Filtration: After the reaction, the mixture may be quenched with a mild acidic solution (e.g., dilute HCl) to protonate any unreacted base and then extracted. The crude product, often a solid, can be precipitated by adding a non-solvent or by cooling the reaction mixture. The precipitated solid is then collected by filtration.

Washing: The filtered solid is typically washed thoroughly with water to remove inorganic salts (e.g., hydrochloride salts of the base) and any water-soluble impurities. Organic washes (e.g., with cold diethyl ether or hexane) can remove unreacted starting materials or less polar byproducts.

Recrystallization: This is a primary purification method for solid compounds. The crude product is dissolved in a minimum amount of hot solvent (or solvent mixture) in which it is soluble, and then allowed to cool slowly. This process encourages the formation of pure crystals, leaving impurities in the solution. Common solvents might include ethyl acetate (B1210297), methanol (B129727), or mixtures thereof.

Column Chromatography: For higher purity or if recrystallization is insufficient, column chromatography (e.g., silica (B1680970) gel chromatography) can be employed. The compound's polarity would dictate the choice of stationary phase and eluent system. Elution with a gradient of polar solvents (e.g., ethyl acetate in hexane (B92381) or methanol in dichloromethane) would separate the target compound from impurities.

Drying: The purified solid product would be dried under vacuum, possibly with gentle heating, to remove residual solvents.

Analysis of Side Reactions and By Product Formation During Synthesis

The synthesis of N,N'-oxalylbis(L-methionine p-nitrophenyl ester) involves highly reactive intermediates and reagents, making it susceptible to various side reactions and byproduct formation. Careful control of reaction conditions, stoichiometry, and reagent purity is essential to minimize these issues.

Potential Side Reactions and By-products:

Hydrolysis of p-Nitrophenyl Ester: Activated esters, particularly p-nitrophenyl esters, are susceptible to hydrolysis in the presence of water or even trace amounts of moisture nih.govresearchgate.net. This would lead to the cleavage of the ester bond, yielding L-methionine (or N-protected L-methionine) and p-nitrophenol.

By-product: L-Methionine (or its N-protected form) and p-nitrophenol.

Racemization at the α-Carbon: During the esterification of L-methionine, or if the amino group is deprotected prematurely in the presence of strong bases or harsh conditions, the chiral center at the α-carbon of methionine can undergo racemization. This would lead to the formation of D- or DL-isomers, reducing the enantiomeric purity of the final product researchgate.net. While oxalyl chloride-mediated coupling with phosphine (B1218219) oxides can be racemization-free, other esterification methods might not be organic-chemistry.org.

By-product: N,N'-oxalylbis(D-methionine p-nitrophenyl ester) or mixed diastereomers.

Mono-acylation: If the stoichiometry of oxalyl chloride to L-methionine p-nitrophenyl ester is not precisely controlled, or if one amino group reacts significantly faster than the other, a mono-acylated product may form. This would result in a compound where only one methionine p-nitrophenyl ester unit is attached to the oxalyl group, leaving a reactive acid chloride moiety on the other side.

By-product: Oxalyl mono(L-methionine p-nitrophenyl ester) monoacid chloride.

Polymerization/Oligomerization: If the mono-acylated intermediate is reactive enough and conditions allow, it could react with another molecule of methionine p-nitrophenyl ester or even with itself, leading to the formation of oligomeric or polymeric impurities.

Reaction with Solvent or Impurities: Oxalyl chloride is a strong electrophile and can react with nucleophilic impurities present in the solvent or other reagents, such as residual alcohols, amines, or even water chemicalbook.comfishersci.itcore.ac.uk.

By-product: Various esters or amides derived from impurities.

Decomposition of Oxalyl Chloride: Oxalyl chloride can decompose, especially upon heating, to carbon monoxide and phosgene, although this is less likely under mild reaction conditions core.ac.uk.

By-product: Carbon monoxide, phosgene.

Minimizing these side reactions requires careful control of temperature, solvent purity, and reactant stoichiometry, as well as selection of appropriate protecting groups and coupling agents.

Compound Names and Pubchem Cids

Utilization as a Coupling Reagent for Amide Bond Formation

As a bis-activated ester, Oxalyl-(met-onp)2 functions as an efficient coupling reagent for the formation of amide bonds. The p-nitrophenol groups serve as excellent leaving groups, facilitating nucleophilic attack by amines on the activated carbonyl carbons of the oxalyl moiety wikipedia.orgresearchgate.netresearchgate.netwikipedia.org. This reactivity allows for the controlled formation of two amide bonds, making it particularly useful in constructing complex molecular architectures.

This compound has been specifically investigated as a reversible cross-linking reagent for proteins like insulin (B600854) and various model compounds wikipedia.org. Its application in this context demonstrates its utility in the synthesis of peptidomimetics and oligomers, where precise control over inter- or intramolecular linkages is critical. The reagent facilitates the formation of stable covalent bonds between amino groups, effectively cross-linking peptide chains. For instance, studies have shown its use in reacting with zinc-insulin to yield oxalyl-(Met)2-insulin, where the cross-link was identified between the A1 and B29 residues of insulin wikipedia.org.

The bifunctional nature of this compound suggests a strong potential for its application in the formation of macrocyclic structures through intramolecular cyclization. When a single molecule possesses two reactive amine functionalities that can be brought into close proximity, this compound can bridge these sites, forming two amide bonds within the same molecule. This process would lead to the creation of cyclic peptides or other macrocyclic compounds, which are often challenging to synthesize due to entropic and enthalpic barriers associated with ring closure google.com. The high reactivity of the p-nitrophenyl esters would favor such cyclization reactions under appropriate dilution conditions.

Synthesis of Peptidomimetics and Oligomers

Application in Polymer Chemistry: Construction of Biocompatible Materials

In polymer chemistry, this compound can be envisioned as a valuable cross-linking agent or a monomer for incorporating cleavable linkages into polymer backbones or side chains. Its ability to form stable amide bonds and its demonstrated use with biological molecules like insulin wikipedia.org suggest its potential in the construction of biocompatible materials. Polymers cross-linked with this compound could be designed to degrade or release encapsulated cargo upon specific chemical stimuli, such as cyanogen (B1215507) bromide treatment, making them suitable for drug delivery systems, tissue engineering scaffolds, or other biomedical applications requiring controlled degradation or release profiles rsc.orgrsc.orgkallipos.gr.

Functionalization of Surfaces and Materials through Covalent Grafting

The reactive p-nitrophenyl ester groups of this compound provide a robust handle for the covalent grafting of biomolecules, polymers, or other functional entities onto various surfaces and materials units.it. By reacting with surface-bound amine groups, this compound can create a stable amide linkage, thereby functionalizing the surface. This approach could be utilized to create biocompatible surfaces for medical devices, to immobilize enzymes or antibodies for biosensing applications, or to modify material properties for specific chemical or biological interactions. The cleavable methionine linker could also enable the release of grafted molecules under controlled conditions.

Development of Novel Linkers in Conjugate Chemistry

One of the most significant applications of this compound lies in its role as a novel, reversible linker in conjugate chemistry, particularly for bioconjugation. The methionine residue within the "Met-ONp" moiety allows for selective cleavage by cyanogen bromide (BrCN), a reagent known to cleave peptide bonds at the C-terminus of methionine residues wikipedia.orgfishersci.ie. This property is crucial for applications requiring the temporary attachment of two entities followed by their controlled dissociation.

Research findings demonstrate that this compound can be used to create reversible cross-links. For instance, studies involving oxalyl-(Met)2-insulin showed that while air-oxidation of the reduced derivative yielded the original cross-linked product, subsequent cyanogen bromide cleavage in 70% formic acid resulted in the regeneration of insulin wikipedia.org. The efficiency of this regeneration was quantified, highlighting the utility of this cleavable linker.

Table 1: Regeneration Efficiency of Insulin from Oxalyl- and Malonyl-Cross-linked Derivatives via Cyanogen Bromide Cleavage

| Cross-linking Reagent | Regenerated Insulin (Yield) wikipedia.org |

| Oxalyl-(Met)2-insulin | 40% |

| Malonyl-(Met)2-insulin | 100% |

The ability to regenerate biologically active insulin after cleavage underscores the potential of this compound as a versatile and controllable linker for constructing complex bioconjugates that can be selectively de-conjugated when desired wikipedia.org.

Exploration in Multi-Component Reactions for Diverse Product Libraries

The bifunctional nature of this compound makes it an intriguing candidate for exploration in multi-component reactions (MCRs) acsgcipr.orgresearchgate.netepfl.chnih.gov. MCRs are highly atom-economical processes that combine three or more reactants in a single step to form a complex product, often with high efficiency and selectivity. The two activated ester functionalities on this compound could participate in convergent syntheses, allowing for the rapid assembly of diverse molecular scaffolds. By reacting with various amines or other nucleophiles in a one-pot fashion, it could enable the rapid generation of complex product libraries, accelerating drug discovery efforts and the synthesis of novel organic compounds.

Advanced Spectroscopic and Structural Elucidation Methodologies for Oxalyl Met Onp 2

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise atomic connectivity and spatial arrangement of atoms within Oxalyl-bis(L-methionine 4-nitrophenyl ester). Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide critical insights into the compound's molecular architecture.

Assignment of Proton (1H) and Carbon (13C) Chemical Shifts

The characteristic environments of protons and carbons within Oxalyl-bis(L-methionine 4-nitrophenyl ester) lead to distinct chemical shifts, which are crucial for initial structural assignment. The electron-withdrawing nature of the nitrophenyl group and the carbonyl functionalities significantly influence the chemical shifts of nearby nuclei.

Table 1: Hypothetical 1H NMR Chemical Shifts for Oxalyl-bis(L-methionine 4-nitrophenyl ester) (in CDCl3)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic (4-nitrophenyl) | 8.28 (d) | d | 4H | H-ortho to NO2 group (AA'BB' system) |

| Aromatic (4-nitrophenyl) | 7.35 (d) | d | 4H | H-ortho to ester oxygen (AA'BB' system) |

| Amide NH | 7.85 (br s) | br s | 2H | Amide N-H (exchanges with D2O) |

| α-CH (Methionine) | 4.72 (m) | m | 2H | Methine proton adjacent to amide nitrogen and ester carbonyl |

| β-CH2 (Methionine) | 2.25 (m) | m | 4H | Methylene protons adjacent to α-CH |

| γ-CH2 (Methionine) | 2.68 (m) | m | 4H | Methylene protons adjacent to sulfur |

| S-CH3 (Methionine) | 2.15 (s) | s | 6H | Methyl protons of the thioether group |

Table 2: Hypothetical 13C NMR Chemical Shifts for Oxalyl-bis(L-methionine 4-nitrophenyl ester) (in CDCl3)

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| Amide C=O | 171.5 | Carbonyl carbon of the amide linkage |

| Ester C=O | 169.2 | Carbonyl carbon of the 4-nitrophenyl ester |

| Oxalyl C=O | 158.0 | Carbonyl carbons of the central oxalyl bridge |

| Aromatic C-O (ester) | 155.5 | Quaternary carbon of the 4-nitrophenyl group bonded to oxygen |

| Aromatic C-NO2 | 147.0 | Quaternary carbon of the 4-nitrophenyl group bonded to nitro |

| Aromatic CH (ortho to O) | 122.5 | Methine carbons of the 4-nitrophenyl group (ortho to ester oxygen) |

| Aromatic CH (ortho to NO2) | 125.0 | Methine carbons of the 4-nitrophenyl group (ortho to nitro group) |

| α-CH (Methionine) | 52.0 | Methine carbon of the methionine residue |

| β-CH2 (Methionine) | 31.0 | Methylene carbon adjacent to α-CH |

| γ-CH2 (Methionine) | 30.5 | Methylene carbon adjacent to sulfur |

| S-CH3 (Methionine) | 15.5 | Methyl carbon of the thioether group |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Conformation

Two-dimensional NMR experiments are crucial for establishing through-bond and through-space correlations, providing definitive evidence for structural connectivity and conformational preferences.

Correlation Spectroscopy (COSY): COSY experiments reveal scalar couplings between vicinal protons (protons on adjacent carbons). For Oxalyl-bis(L-methionine 4-nitrophenyl ester), COSY would show correlations between the α-CH and β-CH2 protons, and between the β-CH2 and γ-CH2 protons of the methionine residues. It would also confirm the coupling pattern within the 4-nitrophenyl aromatic system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly bonded to carbons. This experiment is essential for unambiguously assigning 1H and 13C signals. For instance, it would link the α-CH proton signal to its corresponding α-CH carbon, and similarly for the β-CH2, γ-CH2, and S-CH3 groups, as well as the aromatic CH carbons and their directly attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons separated by two or three bonds, and sometimes four. This is vital for establishing long-range connectivity, especially across heteroatoms or quaternary carbons. Key HMBC correlations would include:

Amide NH protons to the amide carbonyl carbon and the α-CH carbon.

α-CH proton to the amide carbonyl carbon, ester carbonyl carbon, and β-CH2 carbon.

Aromatic protons to the ester carbonyl carbon, and the quaternary carbons of the 4-nitrophenyl ring (C-O and C-NO2).

S-CH3 protons to the γ-CH2 carbon.

Protons of β-CH2 and γ-CH2 to their respective adjacent carbons and potentially the α-CH carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations (Nuclear Overhauser Effect, NOE) between protons that are spatially close, regardless of bond connectivity. This technique is particularly useful for determining the conformation of the molecule. For a compound like Oxalyl-bis(L-methionine 4-nitrophenyl ester), NOESY could provide insights into the relative orientation of the methionine side chains, the amide bond conformation, and the spatial relationship between the 4-nitrophenyl groups and the methionine backbone. For example, NOEs might be observed between the α-CH proton and protons of the β-CH2 group, or between aromatic protons and nearby aliphatic protons if there is any folding or specific conformation bringing them into close proximity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight of Oxalyl-bis(L-methionine 4-nitrophenyl ester) and for providing insights into its elemental composition and fragmentation pathways. Current time information in Bangalore, IN.

Table 3: Hypothetical HRMS Data for Oxalyl-bis(L-methionine 4-nitrophenyl ester)

| Parameter | Value |

| Molecular Formula | C26H30N4O10S2 |

| Calculated Exact Mass | 622.1484 Da |

| Expected Ion | [M+H]+, [M+Na]+, [M+K]+ |

| Observed m/z ([M+H]+) | 623.1562 (for C26H31N4O10S2+) |

| Mass Accuracy | < 5 ppm |

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragment ions corresponding to the loss of specific moieties. Common fragmentation pathways for Oxalyl-bis(L-methionine 4-nitrophenyl ester) would likely include:

Loss of 4-nitrophenol (B140041) units (C6H5NO3, 139 Da) or 4-nitrophenoxy (C6H4NO3, 138 Da) due to ester cleavage.

Cleavage of the amide bonds, leading to fragments containing the oxalyl core or methionine-4-nitrophenyl ester units.

Loss of methylthio (CH3S) or other methionine side-chain fragments.

Fragments corresponding to the methionine amino acid itself. These fragmentation patterns, combined with accurate mass measurements of the fragments, can confirm the proposed structure and identify any impurities or byproducts.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in Oxalyl-bis(L-methionine 4-nitrophenyl ester) by identifying characteristic vibrational modes.

Table 4: Hypothetical FTIR Absorption Bands for Oxalyl-bis(L-methionine 4-nitrophenyl ester)

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3200 | N-H stretching (amide) |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching |

| 1750-1730 | C=O stretching (ester) |

| 1680-1630 | C=O stretching (amide I) |

| 1550-1500 | N-O asymmetric stretching (nitro group) |

| 1500-1450 | Aromatic C=C stretching |

| 1370-1330 | N-O symmetric stretching (nitro group) |

| 1250-1150 | C-O stretching (ester) |

| 750-650 | C-S stretching (weak, broad) |

The presence of strong absorption bands for carbonyl groups (amide and ester), N-H stretching, and nitro group vibrations would be highly indicative of the compound's structure.

X-ray Crystallography for Solid-State Molecular Structure and Stereochemistry

If crystalline material of Oxalyl-bis(L-methionine 4-nitrophenyl ester) can be obtained, X-ray crystallography offers the most definitive method for elucidating its solid-state molecular structure, including precise bond lengths, bond angles, and torsion angles. This technique can unambiguously confirm the connectivity established by NMR and provide the absolute stereochemistry of the chiral centers (the α-carbons of the L-methionine residues). It also reveals the three-dimensional conformation of the molecule in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking involving the aromatic rings. Such detailed structural information is invaluable for understanding the compound's reactivity and its interactions in biological systems.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

Given that Oxalyl-bis(L-methionine 4-nitrophenyl ester) is derived from L-methionine, it possesses two chiral centers, one at each α-carbon of the methionine residues. nih.gov Chiral chromatography, particularly Chiral High-Performance Liquid Chromatography (HPLC), is essential for assessing the enantiomeric purity of the compound. wikipedia.org By using a chiral stationary phase, the enantiomers (if any racemization occurred during synthesis) or diastereomers could be separated and quantified. This is critical to ensure that the desired stereoisomer, derived from L-methionine, is the predominant or sole product, which is often crucial for biological activity and consistency in research applications. Gas Chromatography (GC) with a chiral column could also be employed if the compound is sufficiently volatile or can be derivatized to be so, though HPLC is generally more common for peptide derivatives.

Theoretical and Computational Chemistry Approaches for Oxalyl Met Onp 2

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for understanding the fundamental electronic properties and intrinsic stability of "Oxalyl-(met-onp)₂". DFT allows for the determination of the molecule's ground-state electronic structure, including molecular orbital energies, charge distribution, and electrostatic potential surfaces. These properties are crucial for predicting sites of reactivity, such as the electrophilicity of the carbonyl carbons within the oxalyl and ester linkages.

Calculations can predict various aspects of the compound's stability, such as bond dissociation energies, conformational energies of different rotamers, and the energy barrier for internal rotations. For "Oxalyl-(met-onp)₂", DFT can be employed to:

Determine optimal geometries: Identify the most stable three-dimensional arrangements of atoms, considering the flexibility of the methionine side chains and the orientation of the p-nitrophenyl groups.

Analyze electronic charge distribution: Map partial charges across the molecule, highlighting electrophilic carbonyl carbons and nucleophilic centers, which are key for understanding its reactivity in acylation reactions.

Evaluate bond strengths: Calculate bond dissociation energies for critical bonds, such as the ester linkages, to assess the molecule's inherent stability and the ease of departure of the p-nitrophenol leaving group.

Assess the influence of the p-nitrophenyl group: Quantify the electron-withdrawing effect of the nitro group on the ester carbonyl, which activates the ester for nucleophilic attack. This effect is a known characteristic of p-nitrophenyl esters scribd.comfishersci.no.

Illustrative Data: Predicted Electronic Properties of Key Atoms

| Atom Type (Example) | Predicted Partial Charge (e) | Highest Occupied Molecular Orbital (HOMO) Contribution (%) | Lowest Unoccupied Molecular Orbital (LUMO) Contribution (%) |

| Oxalyl Carbonyl C | +0.45 | 5 | 30 |

| Ester Carbonyl C | +0.40 | 7 | 25 |

| Ester Oxygen | -0.30 | 15 | 2 |

| Nitrophenyl N | +0.55 | 1 | 18 |

| Methionine Sulfur | -0.15 | 10 | 3 |

Note: The data in this table are illustrative and represent the type of information that would be obtained from quantum chemical calculations for "Oxalyl-(met-onp)₂". Actual values would depend on the specific computational methodology and molecular conformation.

Computational Modeling of Reaction Pathways and Transition States for Acylation Mechanisms

The primary chemical utility of p-nitrophenyl esters, and thus likely "Oxalyl-(met-onp)₂", lies in their role as activated esters for acylation reactions fishersci.nonih.gov. Computational modeling is instrumental in mapping the intricate reaction pathways and identifying the transition states involved in these mechanisms. Methods such as DFT can be used to locate stationary points on the potential energy surface, corresponding to reactants, intermediates, and transition states.

For the acylation of "Oxalyl-(met-onp)₂", computational studies would typically involve:

Identifying nucleophilic attack sites: Characterizing the preferred site for nucleophilic attack on the oxalyl or ester carbonyls.

Mapping the reaction coordinate: Tracing the energy profile from reactants through the transition state to products, providing insights into the rate-determining step.

Calculating activation energies (ΔG‡): Determining the energy barrier for the acylation reaction, which directly correlates with the reaction rate. Lower activation energies indicate faster reactions.

Analyzing transition state structures: Gaining detailed atomic-level understanding of the geometry and electronic configuration at the transition state, revealing how bond breaking and forming occur.

Investigating the leaving group departure: Modeling the expulsion of the p-nitrophenolate anion, which is known to be an excellent leaving group due to the electron-withdrawing nitro group scribd.comfishersci.no.

Exploring solvent effects: Incorporating implicit or explicit solvent models to understand how the reaction mechanism and kinetics are influenced by the reaction environment.

Illustrative Data: Hypothetical Acylation Reaction Profile

| Stage | Relative Energy (kcal/mol) | Key Structural Features |

| Reactants | 0.0 | "Oxalyl-(met-onp)₂" + Nucleophile |

| Intermediate 1 | -5.2 | Tetrahedral intermediate at ester carbonyl |

| Transition State 1 | +12.5 | Nucleophilic attack and partial bond formation |

| Intermediate 2 | -8.7 | Acyl-enzyme (or acyl-nucleophile) intermediate |

| Transition State 2 | +15.8 | Departure of p-nitrophenolate leaving group |

| Products | -20.1 | Acylated product + p-nitrophenol |

Note: The data in this table are illustrative and represent the type of information that would be obtained from computational modeling of reaction pathways for "Oxalyl-(met-onp)₂". Actual values would depend on the specific reaction, nucleophile, and computational methodology.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape and dynamic behavior of "Oxalyl-(met-onp)₂" in various environments, such as in solution or in the presence of other molecules. Unlike static quantum chemical calculations, MD provides a time-dependent view of molecular motions and interactions.

For "Oxalyl-(met-onp)₂", MD simulations can be used to:

Study solvent effects: Investigate how solvent molecules interact with "Oxalyl-(met-onp)₂", including hydrogen bonding and hydrophobic interactions, which can affect its solubility and stability.

Analyze intermolecular interactions: Model the interactions between "Oxalyl-(met-onp)₂" and potential reactants, catalysts, or surfaces. This could include studying the binding of a nucleophile to the activated ester or the aggregation behavior of the compound.

Assess dynamic stability: Observe the stability of the molecule over time at different temperatures, identifying potential degradation pathways or conformational changes that might impact its reactivity.

Illustrative Data: Conformational Analysis from MD Simulations

| Conformational Cluster | Relative Population (%) | Representative Dihedral Angle (e.g., C-C-S-C in Met) (degrees) | RMSD from Global Minimum (Å) |

| Cluster 1 (Extended) | 45 | 175 | 0.5 |

| Cluster 2 (Folded) | 30 | 60 | 1.2 |

| Cluster 3 (Intermediate) | 25 | -120 | 0.8 |

Note: The data in this table are illustrative and represent the type of information that would be obtained from molecular dynamics simulations for "Oxalyl-(met-onp)₂". Actual values would depend on the simulation parameters, force field, and initial conformation.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of "Oxalyl-(met-onp)₂", aiding in its experimental characterization and confirming its synthesized structure. These predictions are derived from the calculated electronic structure and vibrational modes of the molecule.

For "Oxalyl-(met-onp)₂", computational predictions can cover:

Nuclear Magnetic Resonance (NMR) spectroscopy: Predict ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the local electronic environment of each nucleus fishersci.comfishersci.seiarc.fr. This allows for direct comparison with experimental NMR spectra for structural elucidation.

Infrared (IR) spectroscopy: Calculate vibrational frequencies corresponding to different functional groups, such as carbonyl stretching (C=O) in the oxalyl and ester moieties, and aromatic ring vibrations fishersci.seiarc.fr. This helps in identifying characteristic functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy: Predict electronic absorption maxima (λmax) and intensities, particularly relevant for the p-nitrophenyl chromophore fishersci.sedsmz.de. This can provide insights into the electronic transitions within the molecule.

Illustrative Data: Predicted Spectroscopic Features

| Spectroscopic Method | Predicted Feature (Example) | Value (Units) |

| ¹H NMR | Methionine α-proton chemical shift | 4.2 ppm |

| ¹³C NMR | Oxalyl carbonyl carbon chemical shift | 160.5 ppm |

| IR | Ester C=O stretch | 1740 cm⁻¹ |

| UV-Vis | p-nitrophenyl absorption maximum (π→π* transition) | 270 nm |

Note: The data in this table are illustrative and represent the type of information that would be obtained from computational prediction of spectroscopic properties for "Oxalyl-(met-onp)₂". Actual values would depend on the specific computational level of theory and solvent effects.

Structure-Activity Relationship (SAR) Studies Using Computational Tools

While "Oxalyl-(met-onp)₂" is primarily a chemical reagent, computational Structure-Activity Relationship (SAR) studies can be applied to understand how modifications to its structure impact its chemical "activity," such as reactivity, stability, or selectivity in a synthetic context. These studies aim to establish correlations between molecular features and observed properties.

For "Oxalyl-(met-onp)₂", computational SAR could involve:

Identifying key structural determinants: Pinpointing which parts of the molecule (e.g., the methionine side chain, the p-nitrophenyl group, or the oxalyl linker) most significantly influence its reactivity or stability.

Exploring substituent effects: Systematically varying substituents on the p-nitrophenyl ring or the methionine residue (e.g., changing the length of the methionine side chain, or adding electron-donating/withdrawing groups to the nitrophenyl) and computationally evaluating the impact on properties like electrophilicity or leaving group ability.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate molecular descriptors (e.g., electronic properties, steric bulk, lipophilicity) to a quantitative measure of activity (e.g., reaction rate constant, hydrolysis rate) researchgate.net.

Virtual screening of derivatives: Using computational methods to screen a library of hypothetical "Oxalyl-(met-onp)₂" derivatives to identify those with improved or desired chemical properties before experimental synthesis.

Illustrative Data: Hypothetical SAR Study on Ester Reactivity

| Derivative Modification | Predicted Ester Carbonyl Electrophilicity (Arbitrary Units) | Predicted Acylation Rate (Relative to "Oxalyl-(met-onp)₂") |

| "Oxalyl-(met-onp)₂" (Reference) | 1.00 | 1.00 |

| p-Chlorophenyl ester | 0.90 | 0.75 |

| p-Methoxyphenyl ester | 0.70 | 0.40 |

| L-Valine instead of L-Methionine | 1.02 | 1.10 |

| Longer Oxalyl Linker | 0.98 | 0.95 |

Note: The data in this table are illustrative and represent the type of information that would be obtained from computational SAR studies for "Oxalyl-(met-onp)₂". Actual values would depend on the specific modifications and computational methodology.

Future Perspectives and Emerging Research Directions for Oxalyl Activated Esters

Development of Green Chemistry Approaches for Synthesis of "Oxalyl-(met-onp)2"

Future research into the synthesis of "this compound" and similar oxalyl-activated esters is expected to increasingly focus on green chemistry principles. Traditional methods for esterification often involve the use of strong acids, bases, or halogenated reagents like oxalyl chloride, which can generate significant waste and hazardous byproducts acs.orgucl.ac.ukroyalsocietypublishing.org. A key green chemistry objective is to reduce waste and utilize more environmentally benign solvents or, ideally, solvent-free reaction media acs.orgnih.gov.

One promising direction involves the exploration of biocatalytic approaches. Enzymes, such as lipases, are highly efficient catalysts that operate under mild conditions (low pressure and temperature), aligning well with green chemistry principles for ester synthesis nih.gov. Developing enzymatic routes for the formation of the ester bonds in "this compound" could significantly reduce the environmental footprint of its production. Furthermore, research could focus on direct esterification methods using readily available carboxylic acids and alcohols as starting materials, which are considered "natural" compounds, thereby avoiding the need for preparing more reactive, less environmentally friendly intermediates like acid anhydrides or halides acs.org. The use of heterogeneous catalysts or solid-supported reagents could also facilitate easier product separation and purification, minimizing the need for extensive solvent-intensive workups.

Investigation of Catalytic Applications of "this compound" or its Derivatives

While primarily known as acylating agents, "this compound" and its derivatives hold potential for catalytic applications, either directly as catalysts or as components in catalytic systems. Activated esters are frequently employed in amide bond formation, a crucial reaction in organic synthesis, and research is ongoing to develop catalytic methods for ester-amide exchange nih.govresearchgate.net. "this compound" could be investigated for its ability to facilitate such transformations, potentially in combination with metal alkoxides or other activators to enhance reaction efficiency and broaden substrate scope nih.gov.

Beyond traditional acylation, the unique structure of oxalyl-activated esters might enable their use in novel catalytic cycles. For instance, derivatives could be designed to act as pre-catalysts that, upon activation, generate highly reactive species capable of promoting various organic reactions. Activated carbon, a porous carbonaceous material, is already being explored as a catalyst or catalyst support in reactions like transesterification due to its large surface area and modifiable surface chemistry rsc.org. Future studies could explore if "this compound" or its structural motifs could be immobilized on such supports to create reusable heterogeneous catalysts for specific transformations, potentially in areas like polymer chemistry or biomolecule modification mdpi.com. The application of activated esters in protein labeling and profiling also suggests their potential as tools in catalytic bioconjugation strategies acs.orgnih.gov.

Exploration of "this compound" as a Platform for Combinatorial Chemistry

The high reactivity and versatility of activated esters make them excellent candidates for combinatorial chemistry, a powerful tool for generating large libraries of diverse compounds. "this compound", with its dual activated ester functionalities, could serve as a particularly effective building block for parallel and solid-phase synthesis strategies.

In combinatorial chemistry, active ester methodology has been extensively applied for forming peptide bonds under mild conditions in both liquid-phase and solid-phase synthesis researchgate.netumich.eduarkat-usa.org. The bifunctional nature of "this compound" could enable the creation of complex molecular scaffolds or linkers, allowing for the sequential or parallel attachment of different molecular fragments. This could be particularly valuable for synthesizing libraries of small molecules, peptidomimetics, or even more complex structures like PROTACs (Proteolysis-targeting chimeras) where precise linker design is critical rsc.org. By varying the nucleophiles reacting with the two activated ester groups, a vast array of novel compounds could be rapidly generated and screened for desired properties, such as biological activity or material science applications acs.orgrsc.org.

Design and Synthesis of Analogues with Tunable Reactivity and Selectivity

A significant future direction for "this compound" involves the rational design and synthesis of analogues with precisely tunable reactivity and selectivity. The "met-onp" (methoxy-nitrophenol) leaving group is crucial for the ester's activation. By systematically modifying the electronic and steric properties of this leaving group, or by introducing different substituents onto the oxalic acid core, chemists can fine-tune the electrophilicity of the carbonyl carbons and thus control the reaction rate and preference for specific nucleophiles acs.orgnih.govfigshare.com.

For example, varying the position or number of methoxy (B1213986) or nitro groups on the phenol (B47542) ring, or introducing other electron-withdrawing/donating groups, could modulate the pKa of the leaving phenol, directly impacting the ester's reactivity. This systematic optimization could lead to the development of "this compound" analogues that are highly selective for certain functional groups (e.g., amines over alcohols) or even specific residues within complex biomolecules like proteins acs.orgnih.gov. Research into "tunable activated esters" is already demonstrating how modifying heteroatoms can regulate amide reaction activity, leading to selective labeling probes acs.orgnih.govfigshare.com. Such tailored reactivity would be invaluable for applications requiring precise chemical modifications, such as bioconjugation, drug delivery systems, or the synthesis of advanced materials.

Integration into Automated Synthesis and High-Throughput Screening Platforms

The integration of "this compound" into automated synthesis and high-throughput screening (HTS) platforms represents a critical future direction for accelerating chemical discovery and development. Automated synthesis systems rely on reagents that are stable, easy to handle, and react predictably, characteristics often found in activated esters google.comnih.gov.

For "this compound", its potential for use in automated systems could streamline the production of complex molecules and libraries. Automated solid-phase peptide synthesis, for instance, has long utilized activated esters for efficient chain elongation google.comnih.gov. More broadly, the ability to rapidly synthesize and purify compounds using automated platforms, as demonstrated with activated esters in the synthesis of PROTAC-like molecules, highlights this potential rsc.org. The development of "this compound" analogues that are compatible with robotic liquid handling, flow chemistry, and in-line analytical techniques would further enhance their utility in HTS. This integration would allow for the rapid exploration of reaction conditions, optimization of yields, and the swift screening of large chemical libraries for desired properties, significantly accelerating the pace of research in medicinal chemistry, materials science, and chemical biology rsc.orgresearchgate.netacs.org.

Compound Names and PubChem CIDs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.